1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride
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Description
1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN5O2S and its molecular weight is 435.97. The purity is usually 95%.
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Scientific Research Applications
Enaminone and Aminoheterocycle Reactions
The study by Almazroa et al. explores the reactions between enaminones and aminoheterocycles, leading to the synthesis of various heterocyclic compounds. This research contributes to understanding the chemical reactivity of compounds related to your query, highlighting potential applications in synthesizing novel heterocyclic frameworks with potential biological activities (Almazroa, Elnagdi, & El‐Din, 2004).
Synthesis of Novel Compounds with Anti-inflammatory and Analgesic Properties
Abu‐Hashem et al. reported the synthesis of novel compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic activities. These findings could inform future research into similar compounds for pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Diaryl Dihydropyrazole-3-Carboxamides' Biological Evaluation
Srivastava et al. synthesized diaryl dihydropyrazole-3-carboxamides and evaluated their in vivo antiobesity activity, highlighting the potential of structurally related compounds in therapeutic applications (Srivastava et al., 2007).
Antimicrobial and Antibacterial Activity
Palkar et al. designed and synthesized new analogs with significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, showcasing the potential of pyrazole derivatives in combating bacterial infections (Palkar et al., 2017).
Properties
IUPAC Name |
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S.ClH/c1-15-5-3-6-17-18(15)22-20(28-17)25(19(26)16-7-8-21-23(16)2)10-4-9-24-11-13-27-14-12-24;/h3,5-8H,4,9-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOWSQRJZCYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NN4C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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